Cas no 58-68-4 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide)

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide structure
58-68-4 structure
Nome do Produto:Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
N.o CAS:58-68-4
MF:C21H27N7O14P2-2
MW:663.425180000001
MDL:MFCD00171241
CID:368338
PubChem ID:439153

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Propriedades químicas e físicas

Nomes e Identificadores

    • Adenosine5'-(trihydrogen diphosphate), P'&reg
    • dihydronicotinamide-adenine dinucleotide
    • Reduced nicotinamide-adenine dinucleotide
    • 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide
    • β- NADH
    • β-DPNH
    • Reduced nicotinamide-adenine dinucleotide (NADH)
    • Reduced nicotinamide-adenine dinucleotide
    • Reduced nicotinamide adenine diphosphate
    • Reduced diphosphopyridine nucleotide
    • Reduced codehydrogenase I
    • Nicotinamide-adenine dinucleotide, reduced
    • Nicotinamide adenine dinucleotide 2 (reduced form)
    • NADH
    • N 8129
    • ENADA
    • Dihydronicotinamide mononucleotide
    • Dihydronicotinamide adenine dinucleotide
    • Dihydrocozymase
    • Dihydrocodehydrogenase I
    • DPNH
    • Cozymase I, reduced
    • Coenzyme I, reduced
    • Codehydrogenase I, reduced
    • Codehydrase I, reduced
    • 1,4-Dihydronicotinamide adenine dinucleotide
    • Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
    • Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
    • Coenzyme I, reduced
    • NAD-reduced
    • dihydrodiphosphopyridine nucleotide
    • [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • nadh hydride
    • Codehydrogenase I, reduced
    • bmse000054
    • C00004
    • NADH
    • Adenosine pyrophosphate, 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (7CI)
    • CHEBI:16908
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (8CI)
    • D0B8SV
    • Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
    • SCHEMBL8187
    • CHEMBL1234616
    • nicotinamide adenine dinucleotide (reduced)
    • NADH [WHO-DD]
    • Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • 4J24DQ0916
    • dihydronicotinamide adenine dinucleotide
    • Adenosine 5'-(trihydrogen diphosphate), 5'->'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • DB00157
    • Dihydrocozymase
    • Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
    • 1,4-Dihydronicotinamide adenine dinucleotide
    • Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • DPNH
    • UNII-4J24DQ0916
    • 606-68-8
    • Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • NADH2
    • Nicotinaminde-Adenine-Dinucleotide
    • Q26987453
    • Reduced Nicotinamide Adenine Dinucleotide
    • beta-NADH
    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
    • diphosphopyridine nucleotide reduced
    • C21H29N7O14P2
    • Nicotinamide adenine dinucleotide, reduced form
    • ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), P'->5'-ESTER WITH 1,4-DIHYDRO-1-.BETA.-D-RIBOFURANOSYL-3-PYRIDINECARBOXAMIDE
    • Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide (9CI)
    • b-NADH
    • Dihydronicotinamide mononucleotide
    • Nicotinamide-adenine dinucleotide, reduced
    • C21-H29-N7-O14-P2.2Na
    • C21-H29-N7-O14-P2
    • [(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-phosphinic acid
    • EINECS 200-393-0
    • b-dpnh
    • coenzyme-I
    • adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] diphosphate}
    • cent-dpnh
    • Codehydrase I, reduced
    • Reduced codehydrogenase I
    • Nicotinamide - adenine dinucleotide, reduced
    • beta-DPNH
    • BOPGDPNILDQYTO-NNYOXOHSSA-N
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 1,4-dihydro-1beta-D-ribofuranosylnicotinamide
    • Adenosine 5'-(trihydrogen diphosphate), P'-->5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • EN300-19742425
    • [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
    • 58-68-4
    • NADH+H+
    • NAD REDUCED FORM [MI]
    • [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid
    • Dihydrocodehydrogenase I
    • Cozymase I, reduced
    • DTXSID30889320
    • GTPL4487
    • NAD reduced form
    • Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • ENADA
    • Diphosphopyridine nucleotide,reduced form
    • Reduced diphosphopyridine nucleotide
    • C21H29N7O14P2.2Na
    • Reduced nicotinamide adenine diphosphate
    • Adenosine 5'-(trihydrogen diphosphate), P'?5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
    • adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] dihydrogen diphosphate}
    • Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)
    • N 8129
    • Nicotinamide adenine dinucleotide (reduced form)
    • Reduced nicotinamide-adenine dinucleotide (NADH)
    • β-DPNH
    • β-NADH
    • ((2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy-((((2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy)hydroxyphosphoryl)oxyphosphinic acid
    • NADH dianion
    • BRD-A84188517-304-01-1
    • Adenosine 5'-(trihydrogen diphosphate), P'a5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • HY-113355
    • CS-0062281
    • MDL: MFCD00171241
    • Inchi: InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
    • Chave InChI: BOPGDPNILDQYTO-NNYOXOHSSA-N
    • SMILES: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Propriedades Computadas

  • Massa Exacta: 665.12477262g/mol
  • Massa monoisotópica: 665.12477262g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 8
  • Contagem de aceitadores de ligações de hidrogénio: 19
  • Contagem de Átomos Pesados: 44
  • Contagem de Ligações Rotativas: 11
  • Complexidade: 1230
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 8
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -5.7
  • Superfície polar topológica: 318Ų

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-19742425-0.05g
[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid
58-68-4 95.0%
0.05g
$2755.0 2024-12-02

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Método de produção

Synthetic Routes 1

Condições de reacção
1.1S:H2O, 16 h, 50°C
Referência
Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactors
By Kulishova, Liliya et al, Journal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283

Synthetic Routes 2

Condições de reacção
1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
Referência
The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalyst
By Dong, Wenjin et al, Green Chemistry, 2020, 22(7), 2279-2287

Synthetic Routes 3

Condições de reacção
1.1R:O2, C:9028-14-2, S:H2O, pH 9.5
Referência
Aerobic photobiocatalysis enabled by combining core-shell nanophotoreactors and native enzymes
By Wei, Wenxin et al, Journal of the American Chemical Society, 2022, 144(16), 7320-7326

Synthetic Routes 4

Condições de reacção
1.1C:108120-95-2, S:H2O, 10 min, pH 7.4
Referência
Non-covalent metalation of carbon nitride for photocatalytic NADH regeneration and enzymatic CO2 reduction
By Zhang, Yuanyuan et al, Chemical Communications (Cambridge, 2022, 58(78), 10997-11000

Synthetic Routes 5

Condições de reacção
1.1
Referência
Accelerated green process of 2,5-dimethylpyrazine prodn. from glucose by genetically modified Escherichia coli
By Xu, Jianzhong et al, ACS Synthetic Biology, 2020, 9(9), 2576-2587

Synthetic Routes 6

Condições de reacção
1.1R:N(CH2CH2OH)3, R:R:HCl, C:2451517-73-8 (imine-cyclized), S:H2O, 30 min, rt, pH 7; 10 min, rt
Referência
Construction of fully conjugated covalent organic frameworks via facile linkage conversion for efficient photoenzymatic catalysis
By Wang, Yuancheng et al, Journal of the American Chemical Society, 2020, 142(13), 5958-5963

Synthetic Routes 7

Condições de reacção
1.1R:MgCl2, R:NaCl, R:KCl, C:9024-82-2, S:H2O, S:EtOH, 30 min, 36.9-37.1°C
1.2C:9032-70-6, 1800 s, 36.9-37.1°C
1.3C:Alcohol dehydrogenase, 300 s, 36.9-37.1°C
Referência
Emissive Synthetic Cofactors: A Highly Responsive NAD+ Analogue Reveals Biomolecular Recognition Features
By Feldmann, Jonas et al, Chemistry - A European Journal, 2019, 25(17), 4379-4389

Synthetic Routes 8

Condições de reacção
1.116 h, 95°C
Referência
Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactors
By Kulishova, Liliya et al, Journal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283

Synthetic Routes 9

Condições de reacção
1.1R:N(CH2CH2OH)3, R:HCl, C:2353523-07-4, C:200212-13-1, S:H2O, rt, pH 8
Referência
Fully conjugated two-dimensional sp2-carbon covalent organic frameworks as artificial photosystem I with high efficiency
By Zhao, Yingjie et al, Angewandte Chemie, 2019, 58(16), 5376-5381

Synthetic Routes 10

Condições de reacção
1.1R:N(CH2CH2OH)3, C:Carbon (N-doped), C:9001-68-7, C:160261-98-3, S:H2O, 15 min, 45°C, pH 7.5
Referência
Biocatalytic C=C Bond Reduction through Carbon Nanodot-Sensitized Regeneration of NADH Analogues
By Kim, Jinhyun et al, Angewandte Chemie, 2018, 57(42), 13825-13828

Synthetic Routes 11

Condições de reacção
1.1R:N(CH2CH2OH)3, C:42712-11-8, C:Rh, C:9003-39-8, C:TiO2, S:H2O, 30°C, pH 7.4
Referência
Visible-light-induced enzymatic reactions using an NADH regeneration system of water-soluble zinc porphyrin and homogeneous colloidal rhodium nanoparticles
By Katagiri, Takayuki and Amao, Yutaka, Sustainable Energy & Fuels, 2022, 6(10), 2581-2592

Synthetic Routes 12

Condições de reacção
1.1R:HCO2- •Na+, C:208988-63-0, S:H2O, S:DMSO, 37°C
Referência
Fluorescent and Biocompatible Ruthenium-Coordinated Oligo(p-phenylenevinylene) Nanocatalysts for Transfer Hydrogenation in the Mitochondria of Living Cells
By Dai, Nan et al, Chemistry - A European Journal, 2020, 26(20), 4489-4495

Synthetic Routes 13

Condições de reacção
1.1R:H2, C:Pt, C:1317-61-9, S:H2O, 25°C, 10 atm, pH 7
Referência
Assessing the environmental performance of NADH regeneration methods: A cleaner process using recyclable Pt/Fe3O4 and hydrogen
By Saba, Tony et al, Catalysis Today, 2020, 339, 281-288

Synthetic Routes 14

Condições de reacção
1.1R:Et3N, R:NaH2PO4, C:2738613-29-9, S:MeCN, S:H2O, 50°C
Referência
Pyrimidoquinxoalinophenanthroline opens next chapter in design of bridging ligands for artificial photosynthesis
By Brueckmann, Jannik et al, ChemRxiv, 2021, From ChemRxiv, 1-19

Synthetic Routes 15

Condições de reacção
1.1R:HCO2- •Na+, C:60168-55-0 (solid solns. with EtOH analog), S:H2O, S:EtOH
Referência
Can a Nonorganometallic Ruthenium(II) Polypyridylamine Complex Catalyze Hydride Transfer? Mechanistic Insight from Solution Kinetics on the Reduction of Coenzyme NAD+ by Formate
By Chrzanowska, Marta et al, Inorganic Chemistry, 2020, 59(20), 14944-14953

Synthetic Routes 16

Condições de reacção
1.1R:H2, C:Pt, S:H2O, 2 h, 37°C, 10 atm, pH 10
Referência
NADH Regeneration: A Case Study of Pt-Catalyzed NAD+ Reduction with H2
By Saba, Tony et al, ACS Catalysis, 2021, 11(1), 283-289

Synthetic Routes 17

Condições de reacção
1.1S:H2O, pH 7
Referência
Enzymatic electrosynthesis of glycine from CO2 and NH3
By Wu, Ranran et al, Angewandte Chemie, 2023, 62(14), e202218387

Synthetic Routes 18

Condições de reacção
1.1R:HCl, S:H2O, 2 h, rt
Referência
Modular engineering strategy to redirect electron flux into the electron-transfer chain for enhancing extracellular electron transfer in Shewanella oneidensis
By Ding, Qinran et al, ACS Synthetic Biology, 2023, 12(2), 471-481

Synthetic Routes 19

Condições de reacção
1.1R:N(CH2CH2OH)3, R:C:TiO2, C:143334-20-7, S:H2O, 10 min, rt
Referência
Coordination between Electron Transfer and Molecule Diffusion through a Bioinspired Amorphous Titania Nanoshell for Photocatalytic Nicotinamide Cofactor Regeneration
By Yang, Dong et al, ACS Catalysis, 2019, 9(12), 11492-11501

Synthetic Routes 20

Condições de reacção
1.1C:2241650-40-6, S:H2O, 1 h, pH 7
Referência
Porphyrin/SiO2/Cp*Rh(bpy)Cl Hybrid Nanoparticles Mimicking Chloroplast with Enhanced Electronic Energy Transfer for Biocatalyzed Artificial Photosynthesis
By Ji, Xiaoyuan et al, Advanced Functional Materials, 2018, 28(9), n/a

Synthetic Routes 21

Condições de reacção
1.1R:R:(L)-Ascorbic acid, C:22843-73-8, C:143334-20-7
Referência
Solar Light Responsive Graphitic Carbon Nitride Coupled Porphyrin Photocatalyst that Uses for Solar Fine Chemical Production
By Mishra, Shaifali et al, Photochemistry and Photobiology, 2023, 99(4), 1080-1091

Synthetic Routes 22

Condições de reacção
1.1R:C:15086-94-9 (reaction products with aminomethylpolystyr), C:2920852-50-0, S:H2O
Referência
Polystyrene-based eosin-Y as a photocatalyst for solar light-mediated NADH/NADPH regeneration and organic transformations
By Singh, Pooja et al, Reaction Chemistry & Engineering, 2023, 8(5), 1072-1082

Synthetic Routes 23

Condições de reacção
1.1R:R:N(CH2CH2OH)3, C:Rh (PVP complexes), C:9003-39-8 (rhodium complexes), C:9001-60-9, S:H2O, 30°C, pH 7.4
Referência
Visible light driven selective NADH regeneration using a system of water-soluble zinc porphyrin and homogeneous polymer-dispersed rhodium nanoparticles
By Katagiri, Takayuki and Amao, Yutaka, New Journal of Chemistry, 2021, 45(35), 15748-15752

Synthetic Routes 24

Condições de reacção
1.1R:H2, C:Pt, S:H2O, 37°C, 1 atm, pH 8.7
Referência
Chemoselective NADH Regeneration: the Synergy Effect of TiOx and Pt in NAD+ Hydrogenation
By Wang, Maodi et al, ACS Sustainable Chemistry & Engineering, 2021, 9(18), 6499-6506

Synthetic Routes 25

Condições de reacção
1.1R:HCO2- •Na+, C:2375190-55-7, 6 h, 37°C, pH 7.4
Referência
N,O-Chelating quinoline-based half-sandwich organorhodium and -iridium complexes: synthesis, antiplasmodial activity and preliminary evaluation as transfer hydrogenation catalysts for the reduction of NAD+
By Stringer, Tameryn et al, Dalton Transactions, 2019, 48(35), 13143-13148

Synthetic Routes 26

Condições de reacção
1.1R:HCO2- •Na+, C:254734-81-1, C:6234-26-0, S:H2O, 40°C, pH 6.25
Referência
Iridium(2+), triaqua[(1,2,3,4,5-)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-, sulfate (1:1)
By Noshi, Mohammad N., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-4

Synthetic Routes 27

Condições de reacção
1.1R:N(CH2CH2OH)3, C:143334-20-7 (thiophene-modified), C:160261-98-3, S:H2O, 30 min, rt, pH 7
1.215 min
Referência
A thiophene-modified doubleshell hollow g-C3N4 nanosphere boosts NADH regeneration via synergistic enhancement of charge excitation and separation
By Meng, Jialin et al, Catalysis Science & Technology, 2019, 9(8), 1911-1921

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Raw materials

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Preparation Products

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Literatura Relacionada

Fornecedores recomendados
Synrise Material Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Synrise Material Co. Ltd.
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
pengshengyue
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
pengshengyue
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.